N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide -

N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide

Catalog Number: EVT-3675736
CAS Number:
Molecular Formula: C20H25N3O5S
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JD5037 and [2H8]-JD5037

Compound Description: JD5037 is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1R) receptor []. It shows potential in treating metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis. [2H8]-JD5037 is a deuterated form of JD5037 synthesized for use in clinical ADME (absorption, distribution, metabolism, and excretion) studies and as an LC-MS/MS bioanalytical standard [].

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

Compound Description: This compound was unexpectedly synthesized while attempting to create an amidoxime derivative []. The presence of a strong electron-withdrawing nitro group and the use of ethanol as a polar protic solvent favored the formation of the amide over the amidoxime [].

N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide

Compound Description: This bis-amide compound was synthesized from a ring-opening reaction involving 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methyl aniline []. The compound's crystal structure reveals intermolecular hydrogen bonds, contributing to its packing structure [].

N-[4-cyano3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4methylphenyl)sulfonyl] Propanamide (Bicalutamide)

Compound Description: Bicalutamide is an oral medication used to treat prostate cancer, acting as an anti-androgen by blocking androgen receptors [].

4-[(E)-{[(4-substituted]-sulfonyl]substitutedimino}methyl](substituted)phenyl acetate

Compound Description: This series of compounds was synthesized by coupling 3-methoxy-4-acetyloxy benzaldehyde with different sulphanilamide derivatives []. These compounds exhibited promising antibacterial activity and demonstrated electrochemical behavior characterized by a 2-electron wave attributed to the reduction of -N=N- bonds [].

N⁃(4⁃substituted amino⁃sulfonyl) ⁃phenyl⁃ketopinamides

Compound Description: This series of compounds, synthesized from ketopinic acid chloride and various 4-aminobenzenesulfonamides, displayed varied fungicidal and herbicidal activities [].

(2S,4S,5R)-4-methyl-2-[(5S)-3-methyl-4,5-dihydroisoxazol-5-yl]-5-phenyl-3-(toluene-4-sulfonyl)oxazolidine.

Compound Description: This compound, studied to determine its relative configuration, features both 2-isoxazoline and oxazolidine moieties within its structure [].

5-chloro-2-methoxy-N-(2-(4-methoxy-3-methyl aminothio carbonylamino sulfonyl phenyl)ethyl) benzamide sodium salt

Compound Description: This compound exists in different crystalline forms, and the invention focuses on the preparation and utilization of these forms, particularly their application in pharmaceutical compositions [].

Methyl 2-[trans-3-phenyl-N-(p-tolylsulfonyl)pyrrolidin-2-yl]acrylate

Compound Description: This compound was synthesized through a PdII-mediated cyclization and methoxycarbonylation reaction involving phenyl-substituted allenic sulfonamides []. This compound exemplifies the products achievable through palladium-based chemistry.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound, characterized by various bond angles and intermolecular interactions, has been elucidated, providing insights into its molecular geometry and packing arrangement [].

N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine

Compound Description: This compound, identified as an impurity in the antibacterial drug sulfamethizole, forms during the drug's synthesis due to the reaction of unreacted sulfonyl chloride with sulfamethizole [].

2-methyl-5-nitro-n-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This compound was synthesized through a multistep process and its structure was confirmed using elemental analysis and 1H NMR spectral studies []. It was found to exhibit antimicrobial activity against various bacterial species including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi [].

2-methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3-yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: This compound, synthesized through a multi-step process, was also found to exhibit antimicrobial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi [].

2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide

Compound Description: This compound was synthesized through a multi-step process, and its structure was elucidated using elemental analysis and 1H NMR spectral studies []. It also demonstrated antimicrobial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi [].

2-((E)-2-Phenyl)ethenyl-8-(N-4-methylbenzenesulfonyl)aminoquinol-6-yloxyacetic acid (H23)

Compound Description: This compound is a Zn2+-specific fluorophore. Its protonated form (H33+) has three pKa values in a specific aqueous ethanol solution []. Its dianion (32-) forms fluorescent complexes with Zn2+, making it valuable for studying zinc ion interactions [].

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: The crystal structure of this compound reveals a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom []. The molecule exhibits intramolecular C-H⋯O hydrogen bonds, and the crystal packing is stabilized by N-H⋯O hydrogen bonds, C-H⋯π interactions, and π-π interactions [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of compounds was synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides. The reaction pathway is influenced by steric factors, with bulky substituents affecting the introduction of halogens into the quinoid ring []. These compounds are suggested to have potential as inhibitors of various biological targets [].

SSR240612

Compound Description: SSR240612 is a potent, orally active, and selective non-peptide antagonist of the bradykinin B1 receptor [, ]. It exhibits efficacy in various in vivo models of inflammation and pain, highlighting its potential as a therapeutic agent for treating inflammatory diseases and pain [, ].

Phenyl methyl sulfonyl fluoride (PMSF)

Compound Description: PMSF is a serine protease inhibitor commonly used in biochemical research to prevent protein degradation during sample preparation and analysis []. It specifically inhibits serine proteases by reacting with the serine residue in the active site of these enzymes [].

2-Amino-3-phenyl (or Alkyl) Sulfonyl-4H-chromenes

Compound Description: This class of compounds exhibits medicinal properties and can be synthesized through a multicomponent condensation reaction. The reaction involves an aldehyde, phenyl (or methyl)sulfonyl acetonitrile, and various phenolic compounds, with diethylamine acting as an organocatalyst [].

Methyl (2Z)-2-({N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamido}methyl)-3-phenylprop-2-enoate

Compound Description: This compound is characterized by the presence of a sulfonamide group, a hydroxymethylbenzene ring, and a phenyl ring []. Its molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond [].

Methyl(benzyloxyimino)phenyl Sulfonyl Acetate

Compound Description: This reagent is particularly useful for the intermolecular acylation of carbon-centered radicals []. Its stability and ease of preparation make it a valuable tool in organic synthesis.

N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides (arene = benzene and 4-toluene)

Compound Description: This series of compounds, investigated for their antileishmanial activity, exhibits conformational differences influenced by steric effects and intermolecular interactions in their solid-state structures [].

N-[(arylmethoxy)phenyl] Derivatives

Compound Description: This group, encompassing hydroxamic acids, sulfonyl carboxamides, carboxylic acids, and tetrazoles, was developed as leukotriene D4 (LTD4) antagonists. Notably, some compounds, like Wy-48,422 and Wy-49,353, demonstrated potent inhibition of LTD4-induced bronchoconstriction [].

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This group of compounds, synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides, demonstrated bactericidal and fungicidal activity against various microorganisms []. Their minimum inhibitory concentrations (MICs) were determined, indicating their potential as antimicrobial agents.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: These compounds, identified as potential oxidative impurities of the BCL-2 inhibitor Venetoclax, were formed during oxidative stress degradation studies []. The formation of VHA from VNO involves a Meisenheimer rearrangement.

Methyl 2-[({5-[(benzoylamino) methyl]-2-thienyl} sulfonyl) amino]-3-(1H-indol-3-yl) propanoate (RH01652)

Compound Description: RH01652 is a potential isoform-selective HDAC2 (histone deacetylase 2) inhibitor. It exhibits good binding affinity for HDAC2, as evidenced by molecular docking and binding free energy calculations [].

(Z)-4-Chloro-N-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydrobenzo[d]thiazol-2-ylidene}benzene-sulfonamide

Compound Description: The structure of this compound has been determined via X-ray crystallography []. It features two phenyl rings with a weak intramolecular π-π interaction. The conformation of the molecule is stabilized by an intramolecular C-H⋯O hydrogen bond.

N-Methyl-ethanesulfonamide

(-)-trans-(2S,5S)-2-[3-[(2-Oxopropyl)sulfonyl]-4-n-propoxy-5-(3-hydroxypropoxy)-phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Compound Description: This compound is a potent and orally active platelet-activating factor (PAF) antagonist []. It shows efficacy in various in vivo models, including inhibiting PAF-induced plasma extravasation and bronchoconstriction.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax, a Bcl-2 inhibitor. It's primarily formed by CYP3A4-mediated oxidation followed by cyclization. Though a significant metabolite in humans, its on- or off-target pharmacological activity is not considered clinically relevant [].

1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes

Compound Description: This class of compounds functions as peroxisome proliferator-activated receptor γ (PPARγ) agonists. Notably, compounds with specific para substituents, such as trifluoromethyl, t-butyl, and cyano groups, exhibit activity in PPARγ-dependent transactivation assays [, ].

Triazolyl- and Triazinyl-Quinazolinediones

Compound Description: These compounds, incorporating either a triazole or a triazine ring linked to a quinazoline-2,4(1H,3H)-dione core, have been investigated as potential antitumor agents [].

N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4j) and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide (4l)

Compound Description: These compounds are acyl thiourea derivatives containing aniline moieties. They exhibit significant herbicidal activity, particularly against Digitaria adscendens and Amaranthus retroflexus [].

4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives

Compound Description: This class of compounds, containing either a thieno[3,2-d]pyrimidine or a thienotriazolopyrimidine core, showed promising antitumor activity against various human cancer cell lines [].

Properties

Product Name

N-{4-[(dipropylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C20H25N3O5S/c1-4-13-22(14-5-2)29(27,28)17-11-9-16(10-12-17)21-20(24)18-8-6-7-15(3)19(18)23(25)26/h6-12H,4-5,13-14H2,1-3H3,(H,21,24)

InChI Key

YMSMPGJHUVNIGA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.